![molecular formula C12H10F3N3OS B5673424 3,4-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5673424.png)
3,4-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
The compound belongs to a class of chemicals that incorporate thiadiazole and benzamide moieties. These functional groups are recognized for their significant biological activities and have been explored in various scientific studies for their potential applications in medicine and materials science.
Synthesis Analysis
The synthesis of derivatives similar to the compound often involves microwave-assisted facile synthesis techniques. For instance, Tiwari et al. (2017) describe the synthesis of Schiff's bases containing thiadiazole scaffolds and benzamide groups, highlighting a solvent-free method under microwave irradiation for efficient synthesis (Tiwari et al., 2017). Such methods are advantageous for their speed and environmental friendliness.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using spectral analysis and X-ray diffraction studies. Sharma et al. (2016) provided insights into the crystal structure of a related compound, emphasizing the importance of N–H⋯S, C–H⋯O, and N–H⋯O hydrogen bonds in stabilizing the crystal structure, along with π···π interactions between rings (Sharma et al., 2016).
Chemical Reactions and Properties
The reactivity and chemical properties of these compounds can be diverse, depending on the functional groups attached to the thiadiazole and benzamide portions. Compounds with thiadiazole and benzamide structures are known to participate in various chemical reactions, leading to a wide range of biological activities. For example, Mohamed et al. (2020) explored the reactivity of the cyanomethylene functionality in thiadiazole compounds to construct new heterocycles, which demonstrated significant insecticidal activity (Mohamed et al., 2020).
properties
IUPAC Name |
3,4-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c1-6-3-4-8(5-7(6)2)9(19)16-11-18-17-10(20-11)12(13,14)15/h3-5H,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSXSGLMIKXMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
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